What are the properties of 3-(Chloromethyl)-5-methylpyridazine hydrochloride
What are the properties of 3-(Chloromethyl)-5-methylpyridazine hydrochloride
Topic: Technical Guide: Properties, Synthesis, and Applications of 3-(Chloromethyl)-5-methylpyridazine Hydrochloride Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
[1][2]
Executive Summary
3-(Chloromethyl)-5-methylpyridazine hydrochloride (CAS: 1956325-06-6) is a specialized heterocyclic building block utilized primarily in medicinal chemistry. As a functionalized pyridazine derivative, it serves as a critical electrophile for introducing the 5-methylpyridazine-3-methyl motif into bioactive small molecules. This scaffold acts as a bioisostere for pyridine and pyrimidine rings, offering unique physicochemical properties such as altered basicity, polarity, and hydrogen-bonding potential, which are essential for optimizing pharmacokinetic profiles in drug discovery.
This guide provides a comprehensive analysis of its chemical properties, synthetic routes, reactivity profiles, and handling protocols, designed to support researchers in the efficient utilization of this intermediate.
Chemical Identity & Physicochemical Properties[3][4][5][6][7]
The compound exists as a hydrochloride salt, which confers improved stability and water solubility compared to its free base counterpart, which is prone to polymerization or hydrolysis due to the high reactivity of the chloromethyl group.
Table 1: Core Chemical Data
| Property | Detail |
| Chemical Name | 3-(Chloromethyl)-5-methylpyridazine hydrochloride |
| CAS Number | 1956325-06-6 |
| Molecular Formula | C₆H₇ClN₂[1][2][3][4] · HCl (C₆H₈Cl₂N₂) |
| Molecular Weight | 179.05 g/mol |
| Structure (SMILES) | Cc1cc(CCl)nnc1.Cl |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM, EtOAc |
| Acidity (pKa) | ~2.5 (Pyridazinium proton, estimated) |
| Hygroscopicity | Hygroscopic; requires storage under inert atmosphere |
Synthetic Routes & Manufacturing
The synthesis of 3-(Chloromethyl)-5-methylpyridazine is non-trivial due to the need for regioselectivity between the two methyl groups on the pyridazine ring. The C3-methyl group is
Mechanistic Pathway: The Boekelheide Rearrangement Strategy
For high-purity applications, the Boekelheide rearrangement is the preferred synthetic route over direct radical halogenation, which often yields inseparable mixtures of regioisomers.
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N-Oxidation: Selective oxidation of 3,5-dimethylpyridazine using m-CPBA or H₂O₂ yields the N-oxide. The oxidation preferentially occurs at N2 (adjacent to the C3-methyl) due to steric and electronic factors.
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Rearrangement: Treatment with acetic anhydride triggers the rearrangement of the N-oxide to the acetoxymethyl derivative at the C3 position.
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Hydrolysis & Chlorination: Acidic hydrolysis yields 3-(hydroxymethyl)-5-methylpyridazine, which is subsequently converted to the chloride using thionyl chloride (SOCl₂).
Visualization of Synthesis
The following diagram illustrates the regioselective pathway from 3,5-dimethylpyridazine.
Figure 1: Regioselective synthesis via Boekelheide rearrangement targeting the C3-methyl group.
Reactivity Profile & Applications
The chloromethyl group at position 3 is a highly reactive "warhead" for nucleophilic substitution (
Key Reactions
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N-Alkylation: Reaction with secondary amines to form tertiary amine cores (common in GPCR ligands).
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O-Alkylation: Reaction with phenols or alcohols to generate ether linkages.
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S-Alkylation: Reaction with thiols to form thioethers.
Medicinal Chemistry Utility
This scaffold is frequently employed in the development of:
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Dopamine D1 Ligands: Used to construct heteroaromatic urea/amide derivatives [1].
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Kinase Inhibitors: The pyridazine ring serves as a hinge-binder or solvent-front moiety.
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Antibacterial Agents: Incorporated into sulfonamide substituted heterocyclic ureas [2].
Reactivity Workflow
Figure 2: Divergent synthesis pathways utilizing the chloromethyl electrophile.
Experimental Protocols
Protocol A: General N-Alkylation Procedure
This protocol describes the coupling of the hydrochloride salt with a secondary amine.
Materials:
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3-(Chloromethyl)-5-methylpyridazine HCl (1.0 equiv)
-
Secondary Amine (1.1 equiv)
-
Potassium Carbonate (
, 3.0 equiv) or DIPEA (3.0 equiv) -
Acetonitrile (ACN) or DMF (anhydrous)
Procedure:
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Preparation: In a flame-dried round-bottom flask, suspend 3-(Chloromethyl)-5-methylpyridazine HCl (1 mmol) in anhydrous ACN (5 mL).
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Free Basing (In-situ): Add
(3 mmol) and stir at room temperature for 15 minutes. The mixture may become slightly cloudy as the free base is generated and KCl precipitates. -
Addition: Add the secondary amine (1.1 mmol) dropwise.
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Reaction: Heat the mixture to 60°C and monitor by LC-MS. Reaction is typically complete within 2–4 hours.
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Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
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Purification: Purify the residue via flash column chromatography (typically DCM/MeOH gradients) to isolate the target amine.
Protocol B: Handling & Stability
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Storage: Store at -20°C under nitrogen or argon. The salt is hygroscopic; moisture absorption can lead to hydrolysis of the alkyl chloride to the alcohol (3-hydroxymethyl-5-methylpyridazine), rendering it inactive for alkylation.
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Safety: The compound is an alkylating agent. It is potentially genotoxic and a skin/eye irritant.[5] Handle in a fume hood with double nitrile gloves.
References
- Heteroaromatic compounds and their use as dopamine D1 ligands.
- Antibacterial amide and sulfonamide substituted heterocyclic urea compounds.
Sources
- 1. 3-(Chloromethyl)-5-methylpyridine hydrochloride | C7H9Cl2N | CID 24764282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. indiamart.com [indiamart.com]
- 3. scispace.com [scispace.com]
- 4. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
